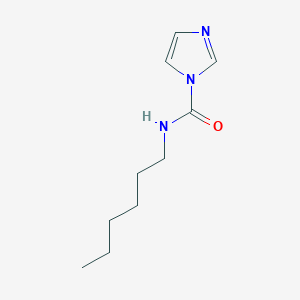
N-Hexyl-1H-imidazole-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Hexyl-1H-imidazole-1-carboxamide is a chemical compound with the molecular formula C10H17N3O. It belongs to the class of imidazole derivatives, which are known for their diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science. This compound features a hexyl group attached to the nitrogen atom of the imidazole ring, which can influence its chemical properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hexyl-1H-imidazole-1-carboxamide can be achieved through several methods. One common approach involves the reaction of hexylamine with imidazole-1-carboxylic acid or its derivatives under appropriate conditions. The reaction typically requires a dehydrating agent such as carbonyldiimidazole (CDI) to facilitate the formation of the carboxamide bond .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
N-Hexyl-1H-imidazole-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The hexyl group or other substituents on the imidazole ring can be replaced through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like alkyl halides or amines can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amines. Substitution reactions can result in various substituted imidazole derivatives .
Scientific Research Applications
N-Hexyl-1H-imidazole-1-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of N-Hexyl-1H-imidazole-1-carboxamide involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The hexyl group may influence the compound’s lipophilicity and ability to cross cell membranes, affecting its bioavailability and distribution within biological systems .
Comparison with Similar Compounds
Similar Compounds
N-Methoxy-N-methyl-1H-imidazole-1-carboxamide: Similar structure but with different substituents, leading to variations in chemical properties and reactivity.
N-Methyl-1H-imidazole-1-carboxamide: Another imidazole derivative with a methyl group instead of a hexyl group, affecting its solubility and biological activity.
Uniqueness
N-Hexyl-1H-imidazole-1-carboxamide is unique due to the presence of the hexyl group, which can enhance its lipophilicity and potentially improve its interaction with lipid membranes and hydrophobic targets. This structural feature may also influence its solubility and stability compared to other imidazole derivatives .
Properties
CAS No. |
93605-61-9 |
|---|---|
Molecular Formula |
C10H17N3O |
Molecular Weight |
195.26 g/mol |
IUPAC Name |
N-hexylimidazole-1-carboxamide |
InChI |
InChI=1S/C10H17N3O/c1-2-3-4-5-6-12-10(14)13-8-7-11-9-13/h7-9H,2-6H2,1H3,(H,12,14) |
InChI Key |
FCTHZOFZZGBGNZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNC(=O)N1C=CN=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















